molecular formula C15H14F3NO2 B14768695 Benzyl (S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Benzyl (S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B14768695
M. Wt: 297.27 g/mol
InChI Key: CEZSNDLPLSBCDU-CQSZACIVSA-N
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Description

Benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethynyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrrolidine ring can be reduced to form saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of trifluoromethyl and ethynyl groups on biological activity.

    Industrial Applications: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrrolidine ring can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates
  • Benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylates

Uniqueness

Benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both ethynyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14F3NO2

Molecular Weight

297.27 g/mol

IUPAC Name

benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H14F3NO2/c1-2-14(15(16,17)18)9-6-10-19(14)13(20)21-11-12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2/t14-/m1/s1

InChI Key

CEZSNDLPLSBCDU-CQSZACIVSA-N

Isomeric SMILES

C#C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C#CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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